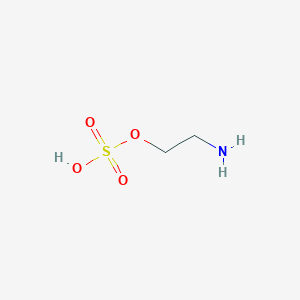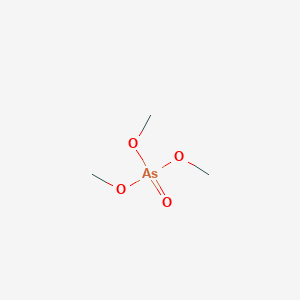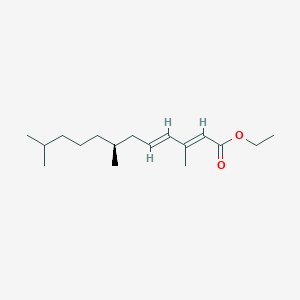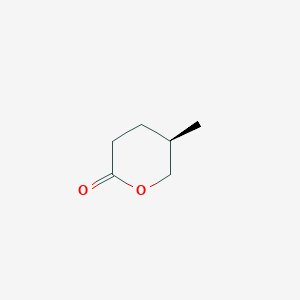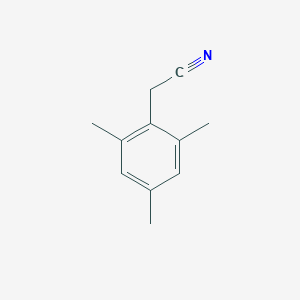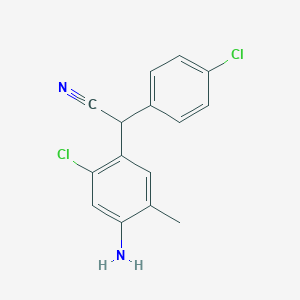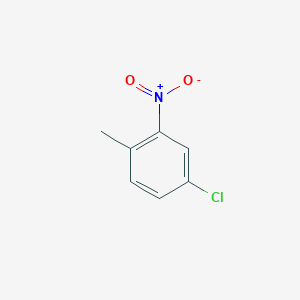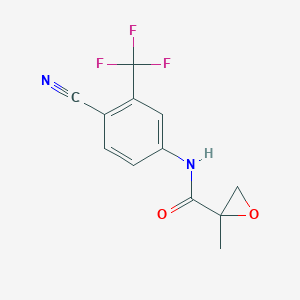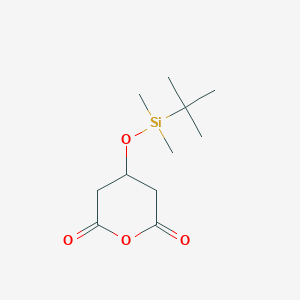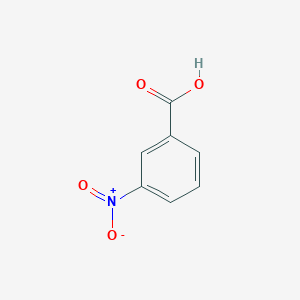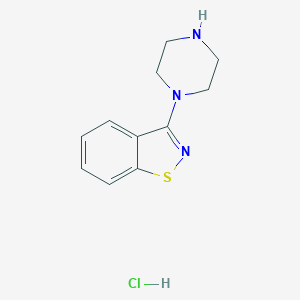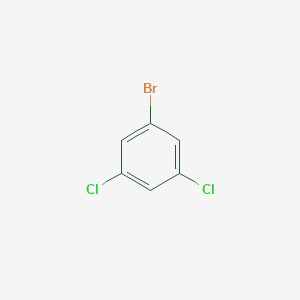
Salirepin
描述
Salirepin is a phenolic glycoside compound that is primarily isolated from the fruits of Idesia polycarpa. It is known for its ability to inhibit the production of nitric oxide induced by lipopolysaccharides . This compound is also found in black cottonwood (Populus trichocarpa) and is part of the salicinoid class of compounds, which are characteristic of the Salicaceae family .
科学研究应用
Salirepin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidic bond reactions and phenolic compound behavior.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial activity.
Medicine: Explored for its potential anti-inflammatory and antioxidant properties, particularly in inhibiting nitric oxide production.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
Target of Action
Salirepin is a phenolic glycoside isolated from the fruits of Idesia polycarpa . Its primary target is the Lipopolysaccharide (LPS)-induced nitric oxide production . Nitric oxide is a key signaling molecule in the body, involved in a variety of physiological and pathological processes. LPS is a component of the outer membrane of Gram-negative bacteria and can stimulate nitric oxide production, leading to inflammation and other immune responses .
Mode of Action
This compound interacts with its target by inhibiting the production of nitric oxide induced by LPS . This suggests that this compound may exert its effects by modulating the immune response, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Biochemical Pathways
It is known that this compound is a phenolic glycoside, and phenolic glycosides are known to play a role in plant defense . In the case of this compound, it inhibits LPS-induced nitric oxide production , which suggests it may affect the nitric oxide signaling pathway and related immune responses.
Pharmacokinetics
It is known that this compound accumulates in high amounts in above-ground tissues including leaves, petioles, and stems, but is also found at lower concentrations in roots . This suggests that this compound may be readily absorbed and distributed in these tissues.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nitric oxide production induced by LPS . By inhibiting this process, this compound may modulate immune responses, potentially reducing inflammation and other immune reactions triggered by bacterial infections .
Action Environment
It is known that this compound is derived from the fruits of idesia polycarpa , suggesting that factors such as the plant’s growing conditions could potentially influence the production and potency of this compound.
生化分析
Biochemical Properties
Salirepin interacts with a variety of enzymes and proteins. It is converted into this compound-7-sulfate by the enzyme sulfotransferase (SOT1) . The expression of SOT1 in different organs of Populus trichocarpa matches the accumulation of sulfated salicinoids, including this compound .
Cellular Effects
It is known that this compound and its sulfated form play a role in sulfur storage and homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level through its conversion into this compound-7-sulfate by the enzyme SOT1 . This conversion is believed to play a role in sulfur storage and homeostasis .
Temporal Effects in Laboratory Settings
It is known that the levels of sulfated salicinoids, including this compound, decrease in SOT1 knockdown trees compared to wild-type plants .
Metabolic Pathways
This compound is involved in the sulfation pathway, where it is converted into this compound-7-sulfate by the enzyme SOT1 . This pathway involves the transfer of a sulfate group from a donor molecule to this compound .
Transport and Distribution
It is known that this compound and its sulfated form accumulate in high amounts in above-ground tissues including leaves, petioles, and stems, but are also found at lower concentrations in roots .
Subcellular Localization
Given its involvement in the sulfation pathway, it is likely that it is localized in the cytosol where sulfation reactions typically occur .
准备方法
Synthetic Routes and Reaction Conditions
Salirepin can be synthesized through the enzymatic conversion of salicin by sulfotransferase enzymes. In black cottonwood, the sulfotransferase gene family, particularly PtSOT1, is responsible for converting salicin into this compound . The reaction conditions typically involve the presence of sulfotransferase enzymes and appropriate substrates under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources such as the fruits of Idesia polycarpa or black cottonwood. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions
Salirepin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bond in this compound.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as this compound-7-sulfate and other phenolic glycosides .
相似化合物的比较
Similar Compounds
Salirepin is similar to other phenolic glycosides such as salicin, arbutin, and symplocoside. These compounds share structural similarities and are often found in the same plant families .
Uniqueness
What sets this compound apart from other similar compounds is its specific ability to inhibit nitric oxide production and its unique presence in certain plant species like Idesia polycarpa and black cottonwood. Additionally, the sulfation of this compound to form this compound-7-sulfate adds another layer of uniqueness to its chemical properties and biological activities .
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c14-4-6-3-7(16)1-2-8(6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNFZOGKIFFKGT-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


